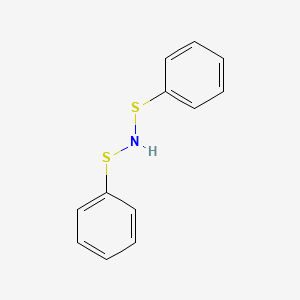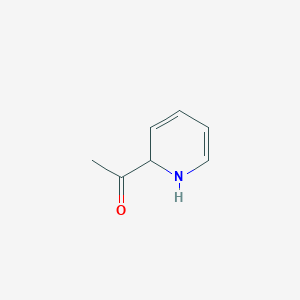
Ethanone,1-(1,2-dihydro-2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(1,2-dihydro-2-pyridinyl)- typically involves the reaction of 2-pyridylmethyl ketone with reducing agents. One common method is the reduction of 2-pyridylmethyl ketone using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production methods for Ethanone,1-(1,2-dihydro-2-pyridinyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone,1-(1,2-dihydro-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce more saturated compounds .
Applications De Recherche Scientifique
Ethanone,1-(1,2-dihydro-2-pyridinyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Ethanone,1-(1,2-dihydro-2-pyridinyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetylpyridine: Similar in structure but lacks the dihydro component.
Methyl 2-pyridyl ketone: Another related compound with a similar pyridine ring structure.
Uniqueness
Ethanone,1-(1,2-dihydro-2-pyridinyl)- is unique due to its dihydro-pyridine structure, which imparts different chemical and biological properties compared to its fully aromatic counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C7H9NO |
|---|---|
Poids moléculaire |
123.15 g/mol |
Nom IUPAC |
1-(1,2-dihydropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-5,7-8H,1H3 |
Clé InChI |
JEVRSDKDOJHMET-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1C=CC=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


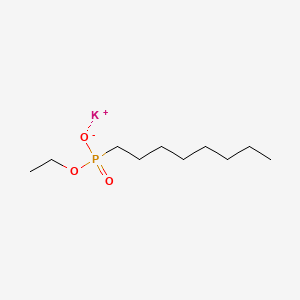
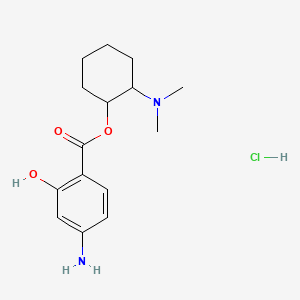
![Benzyl2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13798369.png)
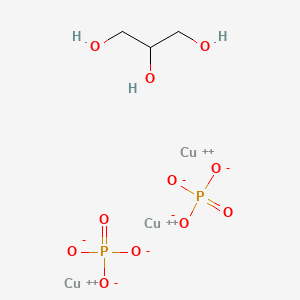
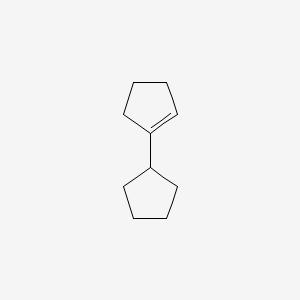

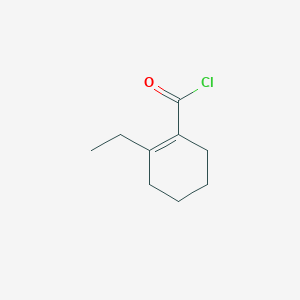



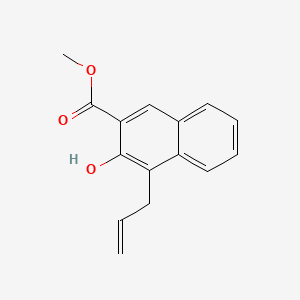
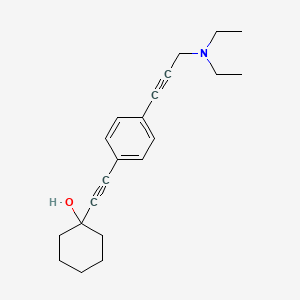
![2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13798440.png)
